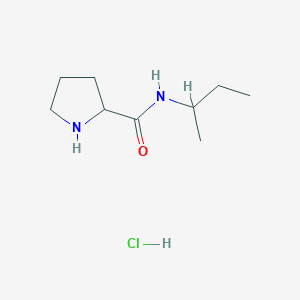

N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride

CAS No.: 1236255-05-2

Cat. No.: VC2836559

Molecular Formula: C9H19ClN2O

Molecular Weight: 206.71 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1236255-05-2 |

|---|---|

| Molecular Formula | C9H19ClN2O |

| Molecular Weight | 206.71 g/mol |

| IUPAC Name | N-butan-2-ylpyrrolidine-2-carboxamide;hydrochloride |

| Standard InChI | InChI=1S/C9H18N2O.ClH/c1-3-7(2)11-9(12)8-5-4-6-10-8;/h7-8,10H,3-6H2,1-2H3,(H,11,12);1H |

| Standard InChI Key | QEHGXWFXRXXOOF-UHFFFAOYSA-N |

| SMILES | CCC(C)NC(=O)C1CCCN1.Cl |

| Canonical SMILES | CCC(C)NC(=O)C1CCCN1.Cl |

Introduction

Chemical Identity and Properties

N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride is a chemical compound belonging to the pyrrolidine carboxamide family. It features a pyrrolidine ring with a carboxamide functional group at the 2-position, where the amide nitrogen is bonded to a sec-butyl group. The compound exists as a hydrochloride salt, which enhances its stability and solubility in polar solvents .

Basic Identification

The compound is identified by the following parameters:

| Parameter | Value |

|---|---|

| Chemical Name | N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride |

| CAS Registry Number | 1236255-05-2 |

| Molecular Formula | C₉H₁₉ClN₂O |

| Molecular Weight | 206.71 g/mol |

| Hazard Classification | IRRITANT |

Table 1: Identification parameters of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride .

Structural Characteristics

The molecular structure of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride consists of a five-membered pyrrolidine ring with a carboxamide group attached at the 2-position. The nitrogen atom of the carboxamide is substituted with a sec-butyl group, which contributes to the compound's lipophilicity and potential pharmacokinetic properties. The hydrochloride moiety forms an ionic bond with the pyrrolidine nitrogen, creating a salt that typically appears as a crystalline solid .

Synthesis Methodologies

The synthesis of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride typically follows established amide formation protocols, although specific synthetic routes may vary depending on laboratory requirements and available precursors.

General Synthetic Approach

Based on synthetic approaches for similar pyrrolidine carboxamide derivatives, the synthesis of this compound likely involves the reaction between 2-pyrrolidinecarboxylic acid and sec-butylamine in the presence of appropriate coupling agents. This reaction forms an amide bond between the carboxylic acid and the amine. The final step involves treatment with hydrochloric acid to obtain the hydrochloride salt, which enhances stability and solubility characteristics.

Alternative Synthetic Routes

Alternative synthesis methods may involve modified approaches using different starting materials or reaction conditions. These could include:

-

Activation of the carboxylic acid using coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Use of pyrrolidine-2-carbonyl chloride as an activated intermediate

-

Application of solid-phase synthesis techniques for laboratory-scale production

Physical and Chemical Properties

Physical State and Appearance

While specific data on the physical appearance of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride is limited in the available literature, based on similar pyrrolidine carboxamide hydrochloride salts, it likely exists as a white to off-white crystalline solid at room temperature.

Solubility Profile

The hydrochloride salt formation typically enhances the compound's solubility in polar solvents compared to its free base form. The compound is expected to be soluble in water, alcohols (methanol, ethanol), and other polar organic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).

Stability Considerations

Comparative Analysis with Related Compounds

Understanding the properties and potential applications of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride can be enhanced by comparing it with structurally related compounds.

Comparison with N-butylpyrrolidine-2-carboxamide hydrochloride

N-butylpyrrolidine-2-carboxamide hydrochloride (CAS: 1236266-64-0) is a closely related compound that differs only in the alkyl substituent on the amide nitrogen (butyl vs. sec-butyl). This structural difference potentially affects the compound's stereochemistry, lipophilicity, and biological activity profiles.

| Property | N-(sec-Butyl)-2-pyrrolidinecarboxamide HCl | N-butylpyrrolidine-2-carboxamide HCl |

|---|---|---|

| CAS Number | 1236255-05-2 | 1236266-64-0 |

| Molecular Formula | C₉H₁₉ClN₂O | C₉H₁₉ClN₂O |

| Molecular Weight | 206.71 g/mol | 206.71 g/mol |

| Alkyl Group | sec-butyl (branched) | n-butyl (linear) |

Table 2: Comparison between N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride and N-butylpyrrolidine-2-carboxamide hydrochloride .

The branched nature of the sec-butyl group in N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride creates a chiral center, potentially leading to different stereoisomers with distinct biological activities. This structural feature may influence receptor binding affinity and pharmacokinetic properties compared to the linear n-butyl analog.

Other Pyrrolidine Derivatives

The broader class of pyrrolidine carboxamides has diverse applications in medicinal chemistry and pharmaceutical research. Structural modifications of the pyrrolidine ring, the carboxamide linkage, or the N-substituent can significantly alter the compound's physicochemical properties and biological activities .

Research Methodologies and Analytical Techniques

Characterization Methods

Several analytical techniques are typically employed to characterize and verify the identity and purity of N-(sec-Butyl)-2-pyrrolidinecarboxamide hydrochloride:

-

Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation

-

Mass Spectrometry (MS) for molecular weight verification

-

Infrared (IR) spectroscopy for functional group identification

-

High-Performance Liquid Chromatography (HPLC) for purity assessment

-

Elemental analysis for composition verification

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume